Cas no 532975-12-5 (ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate)

ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate structure
532975-12-5 structure
Product Name:ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
CAS No:532975-12-5
MF:C33H37N3O4S2
MW:603.794585943222
CID:5853767
PubChem ID:4166406
Update Time:2023-11-21

ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[[2-[[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]-1H-indol-3-yl]thio]acetyl]amino]-5,6,7,8-tetrahydro-, ethyl ester
    • AKOS024582976
    • 532975-12-5
    • ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • F0554-0675
    • ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
    • Inchi: 1S/C33H37N3O4S2/c1-4-40-33(39)30-25-11-6-5-7-13-27(25)42-32(30)35-29(37)20-41-28-19-36(26-12-9-8-10-24(26)28)17-16-34-31(38)23-15-14-21(2)22(3)18-23/h8-10,12,14-15,18-19H,4-7,11,13,16-17,20H2,1-3H3,(H,34,38)(H,35,37)
    • InChI Key: MRYVDIAAHJPNFJ-UHFFFAOYSA-N
    • SMILES: C12CCCCCC=1C(C(OCC)=O)=C(NC(CSC1C3=C(N(CCNC(=O)C4=CC=C(C)C(C)=C4)C=1)C=CC=C3)=O)S2

Computed Properties

  • Exact Mass: 603.22254902g/mol
  • Monoisotopic Mass: 603.22254902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 11
  • Complexity: 937
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 841.9±65.0 °C(Predicted)
  • pka: 12.89±0.20(Predicted)

ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Pricemore >>

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ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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F0554-0675-5mg
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F0554-0675-10mg
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